molecular formula C12H12F2O3 B8816038 ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate

ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate

Cat. No.: B8816038
M. Wt: 242.22 g/mol
InChI Key: XINOEUGWELQQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of difluoroacetic acid derivatives This compound is characterized by the presence of a difluoroacetic acid moiety attached to an ethyl ester group and a 4-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate typically involves the reaction of 4-acetylphenylboronic acid with ethyl 2,2-difluoroacetate in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which are known for their mild and functional group-tolerant reaction conditions . The general reaction scheme is as follows:

    Reactants: 4-acetylphenylboronic acid, ethyl 2,2-difluoroacetate

    Catalyst: Palladium catalyst (e.g., Pd(PPh3)4)

    Base: Potassium carbonate (K2CO3)

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The difluoroacetic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: NaBH4 in methanol or ethanol

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA)

Major Products Formed

    Oxidation: 2-(4-Carboxyphenyl)-2,2-difluoroacetic acid ethyl ester

    Reduction: 2-(4-(1-Hydroxyethyl)phenyl)-2,2-difluoroacetic acid ethyl ester

    Substitution: Corresponding amide or thioester derivatives

Scientific Research Applications

ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The difluoroacetic acid moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2,2-difluoroacetic acid ethyl ester
  • 2-(4-Methoxyphenyl)-2,2-difluoroacetic acid ethyl ester
  • 2-(4-Chlorophenyl)-2,2-difluoroacetic acid ethyl ester

Uniqueness

ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group can undergo various chemical transformations, making this compound versatile for synthetic and research applications.

Properties

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate

InChI

InChI=1S/C12H12F2O3/c1-3-17-11(16)12(13,14)10-6-4-9(5-7-10)8(2)15/h4-7H,3H2,1-2H3

InChI Key

XINOEUGWELQQPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C(=O)C)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the Kumadaki method (supra) and the above-described scheme, 4-iodoacetophenone (Compound 1e; 1.23 g, 5.0 mmol), bromodifluoroacetic acid ethyl ester (1.22 g, 6.0 mmol), copper powder (768.0 mg, 12.0 mmol) and DMSO (10.0 mL) were put into a two-neck reaction tube, and the mixture was stirred under argon atmosphere at 55° C. for 24 hours. The reaction mixture was extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2-(4-acetylphenyl)-2,2-difluoroacetic acid ethyl ester (Compound 2e) was obtained with a yield of 82%.
Quantity
1.23 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
copper
Quantity
768 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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